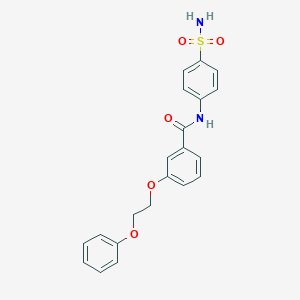![molecular formula C18H20N2O2 B268346 N-{3-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B268346.png)
N-{3-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide, commonly known as MLN4924, is a small molecule inhibitor that has shown promising results in the treatment of cancer. This compound selectively targets and inhibits the activity of the NEDD8-activating enzyme (NAE), which is involved in the process of protein degradation. MLN4924 has been extensively studied in preclinical and clinical trials, and its potential as an anticancer agent has been widely recognized.
Mecanismo De Acción
N-{3-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide is an enzyme that is involved in the process of protein degradation, which is essential for the regulation of cellular processes. MLN4924 selectively inhibits the activity of N-{3-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide, leading to the accumulation of proteins that are targeted for degradation. This results in the activation of the DNA damage response pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
MLN4924 has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MLN4924 has several advantages and limitations for lab experiments. Its selectivity for N-{3-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide makes it a useful tool for studying the process of protein degradation. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the physiological conditions in vivo. Additionally, MLN4924 can be toxic to normal cells, which can limit its use in certain experiments.
Direcciones Futuras
For research on MLN4924 include further studies on its mechanism of action, optimization of its pharmacokinetic properties, and the development of combination therapies with other anticancer agents. Additionally, the use of MLN4924 in other diseases, such as viral infections and autoimmune disorders, is also an area of interest for future research.
Métodos De Síntesis
The synthesis of MLN4924 involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3-nitrobenzoic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-methylbenzamide in the presence of a base to form the amide bond. The resulting compound is then subjected to a series of reactions to introduce the isopropylamino and carbonyl groups, leading to the formation of MLN4924.
Aplicaciones Científicas De Investigación
MLN4924 has been extensively studied in preclinical and clinical trials for its potential as an anticancer agent. It has been shown to be effective against a wide range of cancer cell lines, including leukemia, lymphoma, breast, prostate, and lung cancer. MLN4924 works by inhibiting the activity of N-{3-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide, which leads to the accumulation of proteins that are targeted for degradation, resulting in cell death.
Propiedades
Nombre del producto |
N-{3-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide |
|---|---|
Fórmula molecular |
C18H20N2O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
2-methyl-N-[3-(propan-2-ylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)19-17(21)14-8-6-9-15(11-14)20-18(22)16-10-5-4-7-13(16)3/h4-12H,1-3H3,(H,19,21)(H,20,22) |
Clave InChI |
UFQACJVSVIMITF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2-phenylethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268265.png)
![2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268266.png)
![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B268269.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268275.png)
![2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268276.png)
![2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268277.png)

![N-[2-(allyloxy)phenyl]-3-phenylpropanamide](/img/structure/B268280.png)
![N-[2-(allyloxy)phenyl]-3-chlorobenzamide](/img/structure/B268281.png)
![2-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide](/img/structure/B268284.png)
![N-[2-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B268286.png)